3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

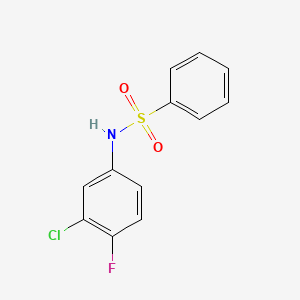

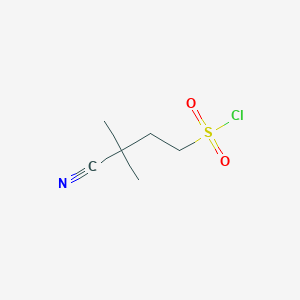

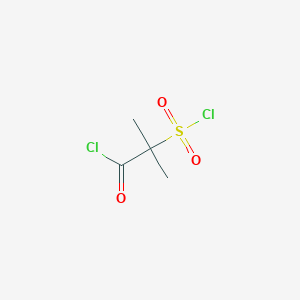

“3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1468821-69-3 . It has a molecular weight of 195.67 . The IUPAC name for this compound is 3-cyano-3-methyl-1-butanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride” is 1S/C6H10ClNO2S/c1-6(2,5-8)3-4-11(7,9)10/h3-4H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 195.67 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density were not found in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Nitriles from Primary Amides or Aldoximes

The preparation of nitriles from primary amides or aldoximes using oxalyl chloride with dimethyl sulfoxide showcases the versatility of sulfonyl chloride derivatives in organic synthesis. This method, applicable to a wide range of cyano compounds, offers a straightforward route to synthesize aromatic, heteroaromatic, cyclic, and acyclic aliphatic species with good to excellent yields (Ding et al., 2018).

Development of Sulfonylamides

The study on 3-Cyanopyridine-2-sulfonyl chlorides by oxidative chlorination and their transformation into N-substituted sulfonylamides through reaction with amines highlights the role of sulfonyl chlorides in developing sulfonylamide-based compounds. These transformations underscore the chemical's utility in creating complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Dmitrieva et al., 2009).

Catalysis and Solvent-Free Synthesis

Sulfonyl chloride derivatives are instrumental in catalysis, as seen in the synthesis of hexahydroquinolines using sulfonic acid functionalized pyridinium chloride. This Bronsted acidic ionic liquid acts as a highly efficient, homogeneous, and reusable catalyst for solvent-free conditions, highlighting the role of sulfonyl chloride derivatives in green chemistry (Khazaei et al., 2013).

Material Science Applications

The synthesis of multi-hydroxyl and sulfonyl dual-functionalized room temperature ionic liquids from sulfonyl chloride derivatives showcases their importance in material science. These ionic liquids, with potential applications in creating other functionalized ionic liquids or ionic liquid-polymer composites, demonstrate the versatility of sulfonyl chloride compounds in developing new materials (Zhu et al., 2007).

Photophysical Properties and Sensing Applications

Sulfonyl chloride derivatives are also pivotal in developing fluorescent sensors, as seen in the synthesis of water-soluble sulfonato-Salen-type Schiff bases. These compounds exhibit strong fluorescence quenched selectively by Cu(2+), indicating their potential as highly selective and sensitive turn-off fluorescence sensors for detecting Cu(2+) in water and living cells (Zhou et al., 2012).

Safety and Hazards

Propiedades

IUPAC Name |

3-cyano-3-methylbutane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO2S/c1-6(2,5-8)3-4-11(7,9)10/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWGOGWEGOXBHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS(=O)(=O)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-3,3-dimethylpropane-1-sulfonyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(Hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol](/img/no-structure.png)

![Ethyl 5-(2-phenylthiazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2581678.png)

![1-benzyl-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2581681.png)

![2-Methyl-6-[(4-methylphenyl)sulfonyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2581682.png)

![[5-chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] Thiophene-2-carboxylate](/img/structure/B2581683.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2581688.png)

![3-((4-fluorophenyl)thio)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2581689.png)

![(5Z)-3-[(4-methylphenyl)methyl]-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581692.png)